(S)-Indobufen - 118289-97-7

(S)-Indobufen

Catalog Number: EVT-3197986
CAS Number: 118289-97-7
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

(S)-Indobufen is classified as:

  • Pharmacological Class: Antiplatelet agent
  • Chemical Class: Non-steroidal anti-inflammatory drug
  • Mechanism of Action: Cyclooxygenase inhibitor
Synthesis Analysis

The synthesis of (S)-Indobufen has been explored through various methods, highlighting its efficiency and yield. Recent advancements have introduced a metal-free cascade reaction starting from diludine, leading to the successful synthesis of indobufen at a hectogram scale. The process involves several key steps:

  1. Esterification: This step typically involves the reaction of a carboxylic acid with an alcohol to form an ester.
  2. Cascade Reactions: These reactions allow multiple transformations to occur in a single reaction vessel, improving efficiency.
  3. Purification: The final product must be purified to ensure that impurities are minimized, ideally below 0.1% .

The synthesis parameters such as temperature, time, and concentration are critical for optimizing the yield and purity of (S)-Indobufen.

Molecular Structure Analysis

(S)-Indobufen has a specific molecular structure characterized by its chiral center, which significantly influences its pharmacological activity. The chemical formula is C15_{15}H17_{17}O2_{2}, with a molecular weight of approximately 245.29 g/mol.

Structural Features

  • Chirality: The S-enantiomer has specific stereochemistry that enhances its potency as an antiplatelet agent.
  • Functional Groups: The presence of a phenyl group contributes to its lipophilicity, while the carboxylic acid moiety plays a crucial role in its interaction with cyclooxygenase enzymes.

Data and Analyses

Molecular modeling studies indicate that (S)-Indobufen's binding affinity to cyclooxygenase enzymes is significantly higher than that of the R-enantiomer, making it approximately 7.2 times more potent than R-indobufen in inhibiting platelet aggregation .

Chemical Reactions Analysis

(S)-Indobufen primarily participates in reactions involving cyclooxygenase enzymes, particularly cyclooxygenase-1 (COX-1). Its mechanism involves:

  • Reversible Inhibition: It inhibits the conversion of arachidonic acid to thromboxane A2, thereby reducing platelet aggregation.
  • Selectivity: While both enantiomers inhibit cyclooxygenase activity, (S)-Indobufen exhibits greater potency and selectivity compared to the racemic mixture or R-indobufen alone .

Key Reactions

  • Inhibition of Thromboxane Synthesis: This reaction is critical for its antiplatelet effect.
  • Interaction with Platelet Aggregation Pathways: It also affects other pathways involved in platelet activation.
Mechanism of Action

The mechanism of action for (S)-Indobufen involves several biochemical pathways:

  1. Inhibition of Cyclooxygenase Activity: By selectively inhibiting COX-1, (S)-Indobufen reduces thromboxane A2 production, which is essential for platelet aggregation.
  2. Reversible Binding: The binding to COX-1 is reversible, allowing for modulation of platelet function without permanent alteration.
  3. Comparative Potency: Studies show that (S)-Indobufen is significantly more effective than aspirin in certain contexts, particularly in patients intolerant to aspirin .
Physical and Chemical Properties Analysis

(S)-Indobufen exhibits distinct physical and chemical properties that influence its application:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol but less soluble in water.
  • Melting Point: The melting point ranges around 100–105°C.

Relevant Data

  • pKa Value: Approximately 4.5, indicating it is a weak acid.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
Applications

(S)-Indobufen has significant clinical applications:

  1. Antiplatelet Therapy: Used for preventing thrombotic events in patients with cardiovascular diseases.
  2. Post-Surgical Care: Administered post-percutaneous coronary intervention to reduce complications related to thrombosis.
  3. Research Applications: Studied for its comparative effectiveness against other antiplatelet agents like aspirin and clopidogrel.

Clinical Studies

Clinical trials have demonstrated that (S)-Indobufen provides comparable or superior antiplatelet effects relative to traditional therapies, making it an important option for patients with specific contraindications or intolerances .

Introduction to (S)-Indobufen in Cardiovascular Pharmacotherapy

Historical Development and Clinical Adoption Timeline

(S)-Indobufen emerged from systematic efforts to develop antiplatelet agents with improved pharmacological profiles over traditional non-steroidal anti-inflammatory drugs. Synthesized in the 1970s as part of a novel class of isoindolinyl phenylbutyric acid derivatives, its development targeted reversible platelet inhibition with reduced gastrointestinal toxicity. Initial clinical investigations focused on peripheral vascular diseases, with early trials demonstrating significant inhibition of platelet aggregation through thromboxane A2 suppression without irreversible cyclooxygenase inactivation [9]. The compound received its first regulatory approval in Italy in 1984 for thrombotic disorders, followed by expanded indications across European and Asian markets [10].

The clinical adoption trajectory accelerated with pivotal studies establishing its role in cardiovascular risk reduction. The Studio Indobufene nel Bypass Aortocoronarico (SINBA) trial demonstrated 92.3% graft patency rates at one year post-coronary artery bypass grafting, comparable to aspirin efficacy but with improved tolerability profiles [10]. The 1997 Studio Italiano Fibrillazione Atriale (SIFA) investigation cemented its position for stroke prevention in non-rheumatic atrial fibrillation, showing non-inferiority to warfarin with reduced bleeding complications [8]. Contemporary adoption is reflected in the ongoing INSURE trial (Indobufen vs Aspirin in Acute Ischaemic Stroke), a multicenter RCT across 200 Chinese sites randomizing 5,390 patients to evaluate non-inferiority in secondary stroke prevention [3].

Table 1: Key Milestones in (S)-Indobufen Development and Adoption

Time PeriodDevelopment PhaseKey AdvancementsClinical Evidence
1970sDiscovery & SynthesisInitial synthesis as COX-1 inhibitorPreclinical platelet inhibition studies
1984First ApprovalItalian market for thrombotic disordersEarly phase II/III thromboprophylaxis trials
1993-1997Cardiovascular ExpansionSINBA trial; SIFA investigation92.3% graft patency; Non-inferior stroke prevention vs warfarin
2010s-PresentContemporary EvaluationINSURE trial; DEB angioplasty studiesHead-to-head vs aspirin in stroke; TVR reduction after PCI

Structural Classification Within Isoindolinyl Phenylbutyric Acid Derivatives

(S)-Indobufen [(2S)-2-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid] represents a structurally distinct chiral molecule within the phenylalkanoic acid class, characterized by a stereospecific carbon at position 2 of the butanoic acid chain. The biologically active (S)-enantiomer demonstrates 30-fold greater potency in cyclooxygenase inhibition compared to its (R)-counterpart, establishing absolute configuration as a critical determinant of pharmacodynamic activity [9]. Its core structure integrates an isoindoline moiety linked via phenyl ring to a chiral butanoic acid group, creating a unique spatial orientation that facilitates reversible binding to cyclooxygenase enzymes rather than irreversible acetylation seen with salicylate derivatives [9].

The molecular architecture enables differential enzyme interactions. Crystallographic analyses reveal that (S)-indobufen establishes hydrogen bonding with Tyr385 and Ser530 within the COX-1 hydrophobic channel, while its isoindolinyl group engages in π-π stacking with Phe518. Unlike aspirin's covalent modification, these interactions are non-competitive and reversible, allowing enzyme activity restoration upon dissociation [9]. This reversibility translates to approximately 24-hour restoration of platelet function after discontinuation, a critical safety differentiator in peri-procedural settings [3] [6].

Beyond cyclooxygenase inhibition, (S)-indobufen demonstrates multifactorial anticoagulant activity through modulation of coagulation factors. Rabbit models show significant reduction in platelet factor 3 (PF3) and PF4 (p<0.01), critical phospholipid surfaces for coagulation complex assembly [5] [8]. Furthermore, plasma analyses reveal dose-dependent suppression of factors II (prothrombin), V, VIII, and X, with 80mg/kg reducing FII content comparably to dabigatran and FX reduction exceeding rivaroxaban efficacy (p<0.05) [8]. These effects collectively prolong activated partial thromboplastin time (APTT) and prothrombin time (PT), confirming activity across both intrinsic and extrinsic coagulation pathways [8].

Table 2: Structural Targets and Pharmacodynamic Effects of (S)-Indobufen

Molecular TargetInteraction MechanismBiological ConsequenceExperimental Evidence
COX-1 Active SiteReversible H-bonding with Tyr385/Ser530TXA2 suppression (IC50 0.18μM)>90% platelet inhibition at Cmax [9]
Factor II (Thrombin)Downregulation of plasma content39.5% reduction at 80mg/kgSuperior to 30mg dabigatran (p<0.05) [8]
Factor XReduced activation complex assembly34.7% reduction at 80mg/kgExceeds 2mg rivaroxaban effect (p<0.05) [8]
Platelet Factors 3/4Inhibition of phospholipid expressionPF3 ↓41.2%; PF4 ↓38.7%Rabbit plasma studies (p<0.01) [5]

Therapeutic Positioning in Antithrombotic Regimens

(S)-Indobufen occupies a specialized niche in cardiovascular pharmacotherapy, positioned as an aspirin alternative for specific clinical scenarios. Its fundamental therapeutic value lies in providing effective thromboprophylaxis while circumventing aspirin's limitations related to irreversible platelet inhibition and gastrointestinal toxicity. Metabolomic analyses of post-angioplasty patients reveal indobufen uniquely regulates 17 metabolites in arginine and phenylalanine pathways, normalizing L-citrulline, L-glutamate, and pro-leu levels disrupted during vascular restenosis [1]. This metabolic reprogramming correlates with significant reductions in inflammatory markers (IL-1β, IL-6, TNF-α) and improved endothelial recovery markers [1].

Clinical evidence supports non-inferior anti-ischemic efficacy across multiple cardiovascular indications. The 2024 meta-analysis of seven RCTs demonstrated comparable rates of recurrent angina (OR:1.22, 95%CI:0.51-2.93), non-fatal MI (OR:1.36, 95%CI:0.61-3.02), and cardiovascular mortality between indobufen and aspirin-based regimens [7]. In drug-eluting balloon angioplasty populations, indobufen showed equivalent target vessel revascularization rates (5.83% vs 7.50%, p=0.603) and major adverse cardiovascular events (5.00% vs 5.83%, p=0.776) versus aspirin at 12-month follow-up [6]. These outcomes establish its role as a viable antiplatelet alternative for secondary prevention.

The unique pharmacodynamic profile of (S)-indobufen creates specific therapeutic niches where it offers advantages over conventional agents:

  • Aspirin-Intolerant Patients: For those with hypersensitivity or severe gastrointestinal intolerance, indobufen provides effective cyclooxygenase inhibition without antigenic cross-reactivity. A retrospective analysis of 127 aspirin-intolerant stent patients receiving indobufen-based dual antiplatelet therapy showed only 3.1% cardiac death/MI rates over three-year follow-up [10].

  • Reversible Platelet Inhibition Scenarios: Perioperative settings benefit from its transient antiplatelet effect (platelet function recovery within 24-48 hours after discontinuation) without prolonged bleeding risk [3] [9].

  • Multifactorial Thrombosis Prevention: The combined antiplatelet and anticoagulant activity creates a broad-spectrum antithrombotic profile. This is particularly relevant in atrial fibrillation with percutaneous coronary intervention, where indobufen demonstrated lower bleeding than warfarin-based regimens [8] [10].

Table 3: Clinical Outcomes of (S)-Indobufen in Comparative Studies

Clinical ContextOutcome MeasureIndobufen PerformanceReference GroupSource
DEB Angioplasty (12mo)Target Vessel Restenosis5.83%7.50% (Aspirin) p=0.603 [6]
Ischemic Stroke (3mo)New Stroke IncidenceNon-inferiority pending (INSURE trial)Aspirin (100mg/d) [3]
Aspirin-Intolerant Stent PatientsCardiac Death/MI (3yr)3.1%Historical aspirin controls [10]
Post-PTA Vascular RestenosisMetabolic Normalization17 metabolites regulatedEquivalent to aspirin [1]

Properties

CAS Number

118289-97-7

Product Name

(S)-Indobufen

IUPAC Name

(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/t15-/m0/s1

InChI Key

AYDXAULLCROVIT-HNNXBMFYSA-N

SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.